2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
2-{[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindolone derivative characterized by a fused pyrimidine-indole core. Key structural features include:
- Position 2: A sulfanyl (-S-) linker connected to a 2-oxoethyl group substituted with a 4-benzylpiperidin-1-yl moiety.
The compound’s molecular formula is inferred as C₃₁H₃₃N₅O₂S, with an estimated molecular weight of 547.7 g/mol (based on substituent contributions). Its XLogP3 (a measure of lipophilicity) is predicted to be ~5.0–5.5, higher than simpler analogues due to the benzylpiperidine group .
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-2-14-31-26(33)25-24(21-10-6-7-11-22(21)28-25)29-27(31)34-18-23(32)30-15-12-20(13-16-30)17-19-8-4-3-5-9-19/h2-11,20,28H,1,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMMCJLCAPYSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the pyrimidoindole core and subsequent functionalization. One common method involves the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide to vinyl ethers, followed by N-benzylation and reduction with lithium aluminium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and other medical conditions.
Mechanism of Action
The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyrimido[5,4-b]indol-4-one derivatives. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Impact on Lipophilicity (XLogP3) :
- The target compound’s benzylpiperidine group increases lipophilicity (XLogP3 ~5.3) compared to azepan (XLogP3 4.0) or piperidine (XLogP3 4.2) analogues .
- The trifluoromethylphenyl group in further elevates XLogP3 (~5.8) due to the electron-withdrawing CF₃ group.
Hydrogen Bonding and Solubility: All compounds have one hydrogen bond donor (likely the indole NH). Higher XLogP3 values correlate with reduced aqueous solubility, suggesting the target compound may require formulation enhancements for bioavailability.
Rotatable Bonds and Conformational Flexibility: The target compound’s 8 rotatable bonds (vs.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., propylsulfanyl in ) are synthesized in fewer steps, whereas benzylpiperidine or trifluoromethylphenyl groups require multi-step functionalization .
Biological Activity
The compound 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic molecule with potential biological activity, particularly in medicinal chemistry and pharmacology. Its complex structure suggests a range of interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 491.7 g/mol. Its structural features include a pyrimido-indole core and a piperidine moiety, which are known to enhance biological activity due to their interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N3O2S2 |
| Molecular Weight | 491.7 g/mol |
| IUPAC Name | This compound |
| InChI Key | IKTOSCSPZHBQSJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Preliminary studies suggest that it may function as an inhibitor of tankyrase, an enzyme implicated in cancer cell proliferation and apoptosis regulation. By inhibiting tankyrase activity, this compound could potentially disrupt tumor growth and promote cancer cell death.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Tankyrase Inhibition : The compound may act as a selective tankyrase inhibitor, which is relevant in cancer therapy due to tankyrase's role in regulating Wnt signaling pathways.
Neuroprotective Effects
The piperidine moiety suggests potential neuroprotective effects. Studies on related compounds have shown:
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial for enhancing cholinergic neurotransmission and may be beneficial in treating neurodegenerative diseases like Alzheimer's.
Case Studies
- In Vitro Studies : A study evaluated the inhibitory effects of various derivatives on cancer cell lines. The compound showed promising results against breast cancer cells, indicating its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications on the benzyl and piperidine rings significantly affect their biological activity. For example, introducing electron-withdrawing groups increased tankyrase inhibition potency.
Research Findings
Recent research has focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis : The compound can be synthesized through multi-step reactions involving key intermediates such as 4-benzylpiperidine.
- Biological Evaluation : In vitro assays have been conducted to assess its efficacy against various cancer cell lines and its interaction with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
